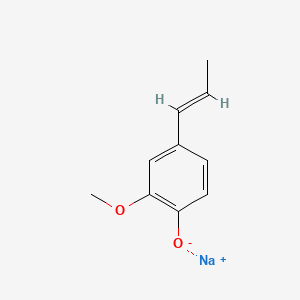
Sodium 2-methoxy-4-(1-propenyl)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methoxy-4-(1-propenyl)phenolate is an organic compound with the molecular formula C₁₀H₁₁NaO₂ and a molecular weight of 186.183 g/mol . This compound is also known by its systematic name, Sodium 2-methoxy-4-[(1E)-1-propen-1-yl]phenolate . It is a sodium salt derivative of a phenolic compound, characterized by the presence of a methoxy group and a propenyl group attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-4-(1-propenyl)phenolate typically involves the reaction of 2-methoxy-4-(1-propenyl)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenolic hydroxyl group is deprotonated by sodium hydroxide to form the sodium salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methoxy-4-(1-propenyl)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The methoxy and propenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Substituted phenolic derivatives.
Scientific Research Applications
Sodium 2-methoxy-4-(1-propenyl)phenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phenolic compound interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-methoxy-4-(1-propenyl)phenolate involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity.
Pathways Involved: It affects oxidative stress pathways, inflammatory pathways, and cellular signaling mechanisms.
Comparison with Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Phenol, 2-methoxy-4-(1-propenyl)-, acetate: An ester derivative with different chemical properties and applications.
Uniqueness: Sodium 2-methoxy-4-(1-propenyl)phenolate is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous environments, making it more versatile for various applications compared to its non-sodium counterparts .
Properties
CAS No. |
63661-65-4 |
|---|---|
Molecular Formula |
C10H11NaO2 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
sodium;2-methoxy-4-[(E)-prop-1-enyl]phenolate |
InChI |
InChI=1S/C10H12O2.Na/c1-3-4-8-5-6-9(11)10(7-8)12-2;/h3-7,11H,1-2H3;/q;+1/p-1/b4-3+; |
InChI Key |
SKPCFEKMDDAMPN-BJILWQEISA-M |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)[O-])OC.[Na+] |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)[O-])OC.[Na+] |
Related CAS |
97-54-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















